

Application Notes and Protocols: L-Serine O-sulfate in Neuroscience Research

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Compound of Interest

Compound Name: *L*-Serine O-sulfate

Cat. No.: B555219

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Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Serine O-sulfate (LSOS) is a structural analog of the amino acid L-serine. In the field of neuroscience, it is primarily utilized as a pharmacological tool to investigate the roles of D-serine and the N-methyl-D-aspartate (NMDA) receptor. Its main function is the inhibition of serine racemase, the enzyme responsible for synthesizing the NMDA receptor co-agonist D-serine from L-serine.^{[1][2][3]} This property makes LSOS an invaluable agent for studying synaptic plasticity, excitotoxicity, and the pathophysiology of neurological disorders where NMDA receptor hyperactivity is implicated, such as chronic pain and neurodegenerative diseases.^{[2][4]} Additionally, at certain concentrations, LSOS exhibits gliotoxic properties, providing a model for studying astrocyte metabolism and dysfunction.^[5]

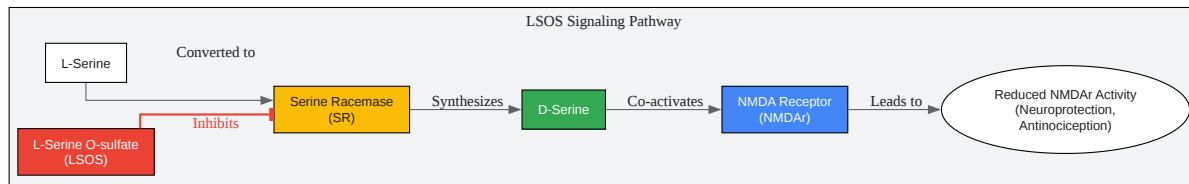
Mechanism of Action

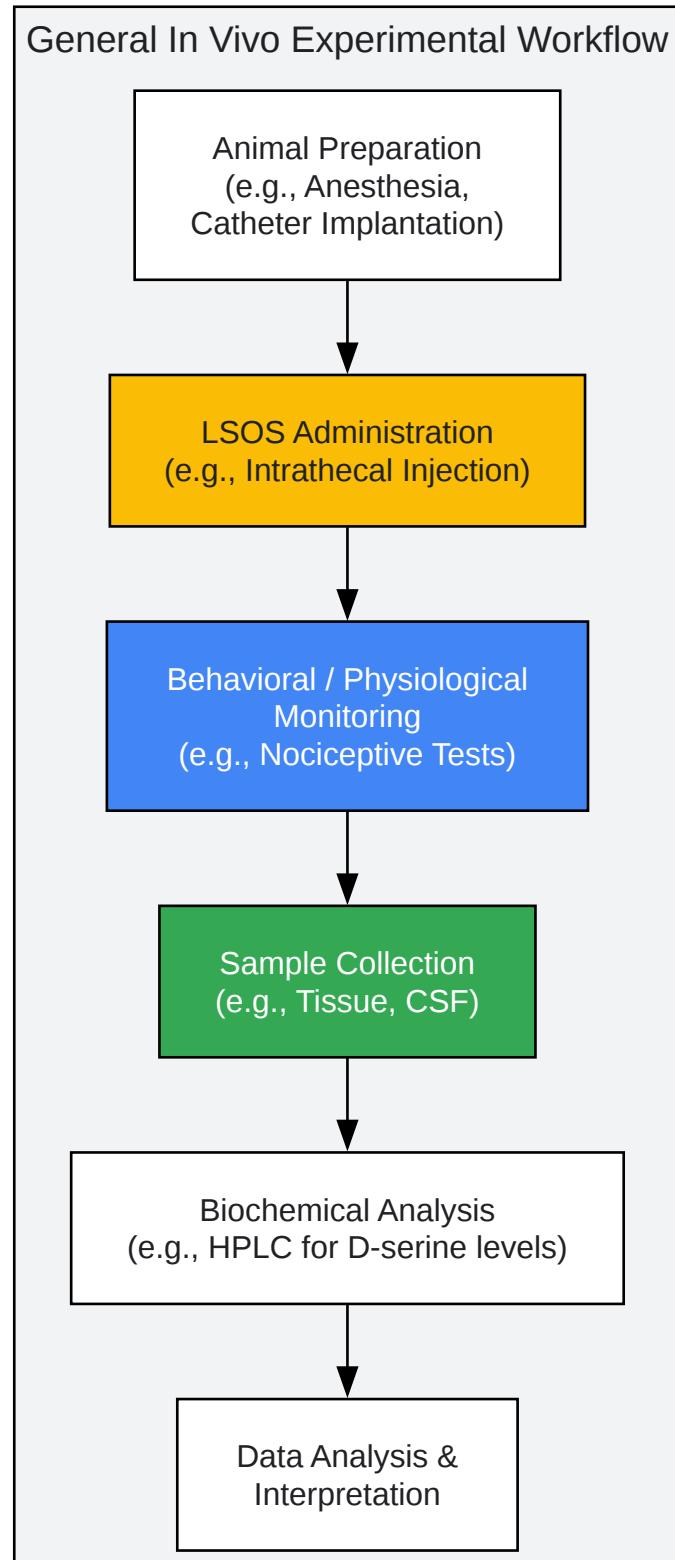
The primary mechanism of action for **L-Serine O-sulfate** in the central nervous system is the modulation of NMDA receptor activity via the inhibition of D-serine synthesis.^{[1][2]}

- Inhibition of Serine Racemase (SR): LSOS acts as a noncompetitive inhibitor of serine racemase.^[6]
- Reduction of D-serine Levels: By inhibiting SR, LSOS effectively reduces the endogenous production of D-serine.^{[1][2]}

- Modulation of NMDA Receptor (NMDAr): D-serine is a potent co-agonist that must bind to the glycine site on the GluN1 subunit of the NMDA receptor for its activation by glutamate.[7]
[8] Lowering D-serine levels with LSOS leads to reduced NMDA receptor activation.
- Neuroprotection and Antinociception: Over-activation of NMDA receptors is a key mechanism in excitotoxicity and the development of chronic pain states.[2][4] By dampening NMDAr activity, LSOS can exert neuroprotective and antinociceptive effects.[1][2]

Furthermore, serine racemase can act as an eliminase on LSOS, converting it to pyruvate, ammonia, and sulfate. This reaction is significantly faster than L-serine racemization, effectively diverting the enzyme from D-serine synthesis.[2][9]



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